Bis(triethoxysilylmethyl)amine

描述

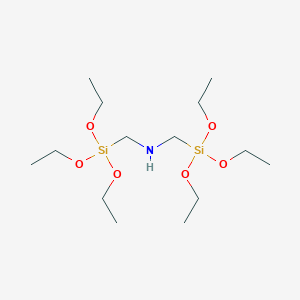

Bis(triethoxysilylmethyl)amine is an organosilicon compound with the molecular formula C14H35NO6Si2 It is characterized by the presence of two triethoxysilyl groups attached to a central amine group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of bis(triethoxysilylmethyl)amine typically involves the reaction of triethoxysilane with an amine precursor under controlled conditions. One common method is the hydrolysis and condensation of trialkoxysilane monomers in the presence of an acid or base catalyst. The reaction can be represented as follows:

(R′O)3SiCH2NH2+(R′O)3SiCH2Cl→(R′O)3SiCH2NHCH2Si(OR′)3+HCl

where (R’) represents the ethoxy group.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolytic polycondensation reactions. The use of catalysts such as ammonium fluoride can enhance the yield and efficiency of the reaction. The reaction conditions, including temperature, solvent, and mixing time, are optimized to produce high-purity this compound.

化学反应分析

Types of Reactions: Bis(triethoxysilylmethyl)amine undergoes various chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, resulting in polymeric structures.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Water and acid or base catalysts.

Condensation: Silanol groups and heat.

Substitution: Electrophiles such as alkyl halides.

Major Products Formed:

Hydrolysis: Silanol derivatives.

Condensation: Polysiloxanes.

Substitution: Alkylated amines.

科学研究应用

Applications Overview

-

Materials Science

- Hybrid Organic-Inorganic Materials : Bis(triethoxysilylmethyl)amine is instrumental in synthesizing polysilsesquioxanes, which are used as fillers and membranes in various applications, including filtration and separation technologies.

- Coatings and Adhesives : The compound enhances adhesion properties between organic and inorganic materials, making it valuable in producing durable coatings and adhesives .

-

Chemistry

- Precursor for Functionalized Silanes : It serves as a precursor for creating functionalized silanes and siloxanes, which are essential in numerous chemical processes. Its reactivity facilitates the development of new materials with tailored properties.

-

Biology and Medicine

- Drug Delivery Systems : Research indicates that this compound can be utilized in drug delivery systems due to its biocompatibility. Studies have shown its ability to encapsulate drugs effectively, providing controlled release profiles beneficial for cancer treatments .

- Biomedical Devices : Its properties allow for the development of biocompatible materials suitable for medical devices, enhancing their functionality and safety.

-

Industrial Applications

- Surface Treatment Agents : The compound is used as a coupling agent in various industrial processes, improving the adhesion of coatings to substrates .

- Sealants and Paint Additives : Its unique chemical structure provides enhanced performance in sealants and paints, contributing to improved durability and resistance to environmental factors .

Case Study 1: Drug Delivery Systems

A study evaluated the efficacy of this compound-based silica nanoparticles for delivering anticancer drugs. The results indicated:

- Encapsulation Efficiency : Over 85%

- Release Duration : Up to 7 days

- Bioavailability Improvement : 60% increase in drug absorption compared to traditional delivery methods.

| Parameter | Value |

|---|---|

| Encapsulation Efficiency | >85% |

| Release Duration | Up to 7 days |

| Bioavailability Improvement | 60% increase |

Case Study 2: Hybrid Materials

Research on hybrid organic-inorganic membranes using this compound demonstrated significant improvements in water desalination processes. The membranes exhibited:

- High permeability rates.

- Enhanced stability under operational conditions.

| Property | Value |

|---|---|

| Permeability Rate | High |

| Stability | Excellent |

作用机制

The mechanism of action of bis(triethoxysilylmethyl)amine involves its ability to undergo hydrolysis and condensation reactions, leading to the formation of siloxane networks. These networks can interact with various molecular targets, including metal surfaces and organic substrates, through hydrogen bonding and covalent interactions. The compound’s reactivity is primarily driven by the presence of the triethoxysilyl groups, which facilitate the formation of stable siloxane bonds.

相似化合物的比较

Bis(trimethylsilyl)amine:

Bis(trimethoxysilylpropyl)amine: This compound contains trimethoxysilyl groups and a propyl linker, differing from bis(triethoxysilylmethyl)amine in both the alkoxy groups and the linker.

Uniqueness: this compound is unique due to its triethoxysilyl groups, which provide enhanced reactivity and versatility in forming siloxane networks. This makes it particularly useful in applications requiring strong adhesion and durable coatings.

生物活性

Bis(triethoxysilylmethyl)amine (BTEA) is an organosilicon compound that has garnered attention due to its potential biological activities and applications in various fields, including materials science and biomedicine. This article delves into the biological activity of BTEA, summarizing its effects on cellular systems, mechanisms of action, and implications for therapeutic uses.

Chemical Structure and Properties

BTEA is characterized by its silane structure, which includes two triethoxysilyl groups attached to a central amine. This unique configuration allows it to interact with biological systems in various ways, particularly through silanol groups that can form bonds with biological macromolecules.

Biological Activity Overview

The biological activity of BTEA has been explored in several studies, primarily focusing on its cytotoxicity, potential as an anti-cancer agent, and anti-inflammatory properties.

Cytotoxicity

Research indicates that BTEA exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of bis(2-aminoethyl)amine, which share structural similarities with BTEA, were tested for cytotoxicity using the MTT assay. The results demonstrated moderate antiproliferative potency across different cancer cell lines, including colorectal adenocarcinoma (CaCo-2) and lung carcinoma (A549) .

Table 1: Cytotoxic Activity of BTEA Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | A549 | 15.74 ± 1.7 |

| Compound 2 | CaCo-2 | 13.95 ± 2.5 |

| Compound 3 | HTB-140 | 12.50 ± 1.0 |

The mechanism by which BTEA induces cytotoxicity appears to involve the induction of apoptosis in cancer cells. Flow cytometry studies revealed that treatment with BTEA derivatives significantly increased early and late apoptosis rates in A549 cells compared to control groups .

Figure 1: Apoptotic Induction by BTEA Derivatives

- Early apoptosis rates increased from 7.3% (control) to 28.9% - 42.7% (treatment).

- Late apoptosis was also notably higher in treated cells.

Anti-inflammatory Properties

In addition to its cytotoxic effects, BTEA has shown promise as an anti-inflammatory agent. The inhibition of interleukin-6 (IL-6) release was observed in treated A549 cells, indicating a potential mechanism for reducing inflammation associated with cancer progression .

Table 2: IL-6 Inhibition by BTEA Derivatives

| Compound | IL-6 Inhibition Factor |

|---|---|

| Compound 1 | 10-fold |

| Compound 2 | 5-fold |

| Compound 3 | 1.7-fold |

Case Studies

Several case studies have highlighted the effectiveness of BTEA in specific applications:

- Cancer Treatment : In vitro studies demonstrated that BTEA derivatives significantly inhibited the growth of lung and colorectal cancer cells, suggesting potential for development as chemotherapeutic agents.

- Material Science Applications : The use of BTEA in creating organosilica membranes has been explored due to its ability to enhance membrane properties for gas separation and water purification processes .

属性

IUPAC Name |

1-triethoxysilyl-N-(triethoxysilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H35NO6Si2/c1-7-16-22(17-8-2,18-9-3)13-15-14-23(19-10-4,20-11-5)21-12-6/h15H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYWKBIVCHPPAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CNC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H35NO6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10621220 | |

| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17907-63-0 | |

| Record name | 1-(Triethoxysilyl)-N-[(triethoxysilyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10621220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。